molecular formula C10H6BrFN2O B2513613 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1824051-87-7

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2513613
CAS No.: 1824051-87-7
M. Wt: 269.073
InChI Key: JONMKMAXJLVVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromine atom at the 6th position and a fluorophenyl group at the 2nd position of the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 6-bromopyridazine.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a catalyst to form the pyridazinone ring.

    Bromination: The final step involves the bromination of the pyridazinone ring at the 6th position to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: The final product undergoes rigorous quality control to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the pyridazinone ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(4-fluorophenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    6-Iodo-2-(4-fluorophenyl)pyridazin-3(2H)-one: Similar structure with an iodine atom instead of bromine.

    2-(4-Fluorophenyl)pyridazin-3(2H)-one: Lacks the halogen atom at the 6th position.

Uniqueness

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its unique structure, featuring a bromine atom at the 6-position and a 4-fluorophenyl group at the 2-position, contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential applications in medicinal chemistry.

The molecular formula of this compound is C11H8BrFN2OC_{11}H_{8}BrFN_{2}O. The structural characteristics of this compound enhance its reactivity and selectivity in biological applications. The presence of bromine and fluorine atoms plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the pyridazinone class exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. In vitro assays revealed minimum inhibitory concentrations (MICs) that suggest potential effectiveness as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Antiviral Activity

The antiviral properties of this compound have also been explored. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways. The specific mechanisms remain under investigation, but initial findings indicate a promising profile for further antiviral development.

Anticancer Activity

This compound has shown potential as an anticancer agent. In cellular assays, it exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating its potency:

Cancer Cell Line IC50 (µM)
HeLa15.0
MCF-710.0

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, although detailed studies are necessary to elucidate these pathways.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling and metabolism.
  • Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of several pyridazinones included this compound. Results demonstrated effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
  • Anticancer Potential : A recent investigation into the anticancer properties revealed that this compound significantly reduced cell viability in breast cancer cell lines compared to controls, suggesting its potential as a therapeutic agent .

Properties

IUPAC Name

6-bromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONMKMAXJLVVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.